Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
Description
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, HCl is a tetrahydro-β-carboline (THβC) derivative characterized by a 3-methoxyphenyl substituent at the 1-position and a methyl ester group at the 3-carboxyl position. The hydrochloride salt enhances its solubility and stability.
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H |
InChI Key |
ACFFCLAMEBNMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core. The methoxyphenyl group is introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties.
Scientific Research Applications
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a neuroprotective agent and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations on the Aromatic Ring
Methyl 1-(4-Chlorophenyl)-2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate (Compound III in )
- Substituent: 4-Chlorophenyl instead of 3-methoxyphenyl.
- Key Differences: The electron-withdrawing chlorine atom at the para position reduces electron density compared to the electron-donating methoxy group in the target compound. This impacts receptor binding affinity and metabolic stability .
- Melting Point: 221–224°C (higher than most methoxy-substituted derivatives due to increased polarity from Cl) .
- Methyl 1-(3,4-Dichlorophenyl)-2-(2-Chloroacetyl)-THβC-3-Carboxylate (Compound 38 in ) Substituents: 3,4-Dichlorophenyl and chloroacetyl groups. The chloroacetyl moiety introduces electrophilic reactivity, which may influence toxicity profiles .
Methyl 1-(4-Hydroxy-3-Methoxyphenyl)-THβC-3-Carboxylate (Compound 8 in )
Ester Group Modifications
- Ethyl 2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate () Substituent: Ethyl ester instead of methyl. However, steric effects may reduce enzymatic hydrolysis rates .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Aromatic Substituents :
- Ester Groups :
- Stereochemistry :
Pharmacological Data (Inferred from Analogues)
- Phosphodiesterase (PDE) Inhibition : Chloroacetyl derivatives (e.g., Compound 38) exhibit PDE inhibitory activity, likely due to electrophilic interactions with catalytic sites .
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